molecular formula C20H19F3N4O4 B2802491 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775346-21-8

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2802491
M. Wt: 436.391
InChI Key: DXHDDDLOUMILPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H19F3N4O4 and its molecular weight is 436.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 1,2,4-Oxadiazole derivatives, including those similar to the specified compound, have been synthesized and characterized for various applications. For instance, Mahmoud et al. (2012) described the synthesis and spectral characterization of phthalazinone derivatives, emphasizing the importance of such compounds in the development of new chemical entities with diverse applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).

Biological and Anti-protozoal Activity

  • Dürüst et al. (2012) highlighted the synthesis of novel oxadiazolyl pyrrolo triazole diones with significant anti-protozoal and anti-cancer properties (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antimicrobial Applications

Effective Synthesis Methods

Applications in Fluorescent Chemosensors

  • Zhang et al. (2020) developed 1,8-naphthalimide derivatives, including oxadiazole moieties, for efficient reversible colorimetric and fluorescent chemosensor applications (Zhang, Zhang, Ding, & Gao, 2020).

properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-12-24-17(25-31-12)16-15-5-3-2-4-10-26(15)19(29)27(18(16)28)11-13-6-8-14(9-7-13)30-20(21,22)23/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDDDLOUMILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

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